2-{5-[(2-methylphenoxy)methyl]furan-2-yl}-5-{[(oxolan-2-yl)methyl]amino}-1,3-oxazole-4-carbonitrile
Description
The compound 2-{5-[(2-methylphenoxy)methyl]furan-2-yl}-5-{[(oxolan-2-yl)methyl]amino}-1,3-oxazole-4-carbonitrile is a heterocyclic molecule featuring a 1,3-oxazole core substituted with a carbonitrile group at position 4, a furan-2-yl moiety at position 2, and an oxolane (tetrahydrofuran)-derived amino group at position 4.
Properties
IUPAC Name |
2-[5-[(2-methylphenoxy)methyl]furan-2-yl]-5-(oxolan-2-ylmethylamino)-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4/c1-14-5-2-3-7-18(14)26-13-16-8-9-19(27-16)21-24-17(11-22)20(28-21)23-12-15-6-4-10-25-15/h2-3,5,7-9,15,23H,4,6,10,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHQNNMLRKOMPQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC2=CC=C(O2)C3=NC(=C(O3)NCC4CCCO4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-[(2-methylphenoxy)methyl]furan-2-yl}-5-{[(oxolan-2-yl)methyl]amino}-1,3-oxazole-4-carbonitrile typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as tetrahydrofuran derivatives and furan derivatives, followed by their coupling under specific conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan and oxazole rings.
Reduction: Reduction reactions could target the nitrile group, converting it to an amine.
Substitution: Various substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, nucleophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce primary amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate.
Biology
In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators.
Medicine
Medicinal chemistry could investigate this compound for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In industry, this compound might be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. For example, if used as a drug, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Oxazole-4-carbonitrile Derivatives
5-[(4-Fluorobenzyl)amino]-2-{5-[(4-methoxyphenoxy)methyl]-2-furyl}-1,3-oxazole-4-carbonitrile ()
- Core Structure : 1,3-oxazole-4-carbonitrile.
- Substituents: Position 2: 5-[(4-methoxyphenoxy)methyl]furan-2-yl. Position 5: 4-fluorobenzylamino.
- Molecular Formula : C₂₃H₁₈FN₃O₄.
- Molar Mass : 419.412 g/mol.
- The oxolane-derived amino group in the target compound may improve solubility compared to the fluorobenzyl group in this analog .
5-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-2-[(2-methoxyphenoxy)methyl]-1,3-oxazole-4-carbonitrile ()
- Core Structure : 1,3-oxazole-4-carbonitrile.
- Substituents: Position 2: 2-methoxyphenoxymethyl. Position 5: 2-(3,4-dimethoxyphenyl)ethylamino.
- Molecular Formula : C₂₂H₂₃N₃O₅.
- Molar Mass : 409.44 g/mol.
- Key Differences: The target compound’s oxolane-derived amino group replaces the ethyl-linked dimethoxyphenyl group, reducing steric hindrance and possibly altering receptor binding .
Pyrimidine-5-carbonitrile Derivatives ()
4-(4-Methyl-2-(methylamino)thiazol-5-yl)-2-((4-methyl-3-(morpholinosulfonyl)phenyl)amino)pyrimidine-5-carbonitrile
- Core Structure : Pyrimidine-5-carbonitrile.
- Substituents: Thiazole and morpholinosulfonylphenyl groups.
- Key Differences: The pyrimidine core (vs. oxazole) offers distinct electronic properties, affecting π-π stacking and hydrogen-bonding capabilities. The morpholinosulfonyl group introduces strong electron-withdrawing effects, unlike the oxolane group in the target compound .
Pyrazole-4-carbonitrile Derivatives (–6)
- 5-Amino-1-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetyl]-3-methyl-1H-pyrazole-4-carbonitrile (): Core Structure: Pyrazole-4-carbonitrile. Substituents: Thio-linked oxadiazole. Key Differences:
- The pyrazole core (vs.
- The thioether linkage in this compound contrasts with the ether-linked furan in the target, impacting metabolic stability .
Structural and Functional Comparison Table
*Estimated based on structural similarity.
Key Research Findings
- Amino Group Flexibility: The oxolane-derived amino group introduces conformational flexibility, which may improve binding to flexible protein pockets compared to rigid aromatic amines .
- Synthetic Feasibility: Furan-carbonitrile synthesis () suggests moderate yields (~70%) for the target’s furan moiety, though steric effects from 2-methylphenoxy may require optimization .
Biological Activity
The compound 2-{5-[(2-methylphenoxy)methyl]furan-2-yl}-5-{[(oxolan-2-yl)methyl]amino}-1,3-oxazole-4-carbonitrile is a complex organic molecule characterized by its unique structural features, including a furan ring, an oxazole moiety, and a carbonitrile functional group. This article delves into its biological activity, exploring its potential applications in medicinal chemistry, particularly in cancer treatment and antimicrobial properties.
Structural Characteristics
The molecular formula of the compound is C21H21N3O4, with a molecular weight of 379.416 g/mol. The intricate arrangement of functional groups may influence its reactivity and interactions with biological targets. The structural features are summarized in the following table:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Furan ring, oxazole moiety, carbonitrile group | Anticancer, antimicrobial potential |
| 5-Amino-3-methyl-1,2-oxazole-4-carbonitrile | Contains an oxazole and carbonitrile | Antiviral properties |
| 3-Methylphenyl oxazole derivatives | Aromatic systems with oxazole | Antimicrobial activity |
| Furan-based compounds | Furan ring with various substituents | Potential anticancer effects |
Anticancer Properties
Research indicates that compounds with similar structural features often exhibit significant anticancer activity . For instance, studies have shown that derivatives of oxazoles can interfere with microtubule formation, a critical mechanism in cancer cell proliferation. A notable study evaluated the antiproliferative activity of various oxazole derivatives against human tumor cell lines, revealing that certain modifications to the oxazole structure significantly enhanced their efficacy (e.g., substituting methyl groups with electron-withdrawing groups) .
In particular, the compound's unique combination of an oxazole ring with a furan moiety and a carbonitrile group may enhance its biological efficacy compared to structurally similar compounds. The presence of these functional groups likely contributes to its ability to induce cytotoxic effects selectively in tumor cells while sparing normal cells.
Antimicrobial Activity
The antimicrobial potential of this compound is also noteworthy. Similar furan and oxazole derivatives have been documented for their antimicrobial properties. The mechanism often involves the disruption of bacterial cell walls or interference with metabolic pathways essential for bacterial survival. Compounds exhibiting similar structural motifs have shown effectiveness against various strains of bacteria and fungi .
Case Studies and Research Findings
- Antiproliferative Activity Study : A study involving a series of oxazole derivatives demonstrated that modifications at specific positions on the aromatic rings significantly affected their antiproliferative activities against cancer cell lines . For example, one derivative exhibited up to a 358-fold increase in potency compared to its parent compound.
- Cytotoxicity Evaluation : In vitro tests conducted on peripheral blood lymphocytes indicated that several active compounds derived from similar frameworks had low toxicity levels (IC50 > 10 μM), suggesting a favorable therapeutic index for potential anticancer applications .
- Mechanistic Insights : Research has also focused on understanding the mechanism of action of these compounds. For instance, studies have shown that certain oxazoles can induce apoptosis in cancer cells through pathways involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
